Cas no 34340-51-7 ((2S)-2,3-dihydroamentoflavone)

(2S)-2,3-dihydroamentoflavone 化学的及び物理的性質
名前と識別子
-
- (2S)-2,3-dihydroamentoflavone
- 2,3-Dihydroamentoflavon
- 2,3-Dihydroamentoflavone
- amentoflavone
- DTXSID401346239
- 2,3 Dihydroamentoflavone
- 34340-51-7
- 8-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- FD161082
- 2,3-dihydroamentoflavone
-
- インチ: InChI=1S/C30H20O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-10,12,25,31-36H,11H2
- InChIKey: JVBCTBWKMWXQQO-UHFFFAOYSA-N
- ほほえんだ: C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O
計算された属性
- せいみつぶんしりょう: 540.10564683g/mol
- どういたいしつりょう: 540.10564683g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 10
- 重原子数: 40
- 回転可能化学結合数: 3
- 複雑さ: 991
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.8
- トポロジー分子極性表面積: 174Ų
じっけんとくせい
- 色と性状: Yellow powder
(2S)-2,3-dihydroamentoflavone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5490-5 mg |
2,3-Dihydroamentoflavone |
34340-51-7 | 98% | 5mg |
¥ 3,710 | 2023-07-11 | |
TargetMol Chemicals | TN5490-5mg |
2,3-Dihydroamentoflavone |
34340-51-7 | 5mg |
¥ 12300 | 2024-07-20 | ||
TargetMol Chemicals | TN5490-1 mL * 10 mM (in DMSO) |
2,3-Dihydroamentoflavone |
34340-51-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5,650 | 2023-07-11 | |
TargetMol Chemicals | TN5490-1 ml * 10 mm |
2,3-Dihydroamentoflavone |
34340-51-7 | 1 ml * 10 mm |
¥ 15890 | 2024-07-24 | ||
TargetMol Chemicals | TN5490-1 ml * 10 mm |
2,3-Dihydroamentoflavone |
34340-51-7 | 1 ml * 10 mm |
¥ 15890 | 2024-07-20 | ||
TargetMol Chemicals | TN5490-5mg |
2,3-Dihydroamentoflavone |
34340-51-7 | 5mg |
¥ 12300 | 2024-07-24 |
(2S)-2,3-dihydroamentoflavone 関連文献
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
(2S)-2,3-dihydroamentoflavoneに関する追加情報
Introduction to (2S)-2,3-dihydroamentoflavone (CAS No. 34340-51-7)
CAS No. 34340-51-7 refers to the specific chemical compound known as (2S)-2,3-dihydroamentoflavone, a derivative of amentoflavone with significant implications in the field of pharmaceutical research and natural product chemistry. This compound, characterized by its stereochemistry and structural modifications, has garnered attention for its potential biological activities and mechanisms of action. The enantiomerically pure form, (2S)-2,3-dihydroamentoflavone, is particularly studied for its distinct pharmacological properties compared to its racemic counterpart.
The structural framework of (2S)-2,3-dihydroamentoflavone consists of a flavonoid core with hydroxyl substitutions and a dihydro substitution at the C-2 and C-3 positions, which contribute to its unique chemical profile. This modification enhances solubility and bioavailability while retaining the core pharmacophoric elements responsible for its biological interactions. Flavonoids, as a class of polyphenolic compounds, are widely recognized for their antioxidant, anti-inflammatory, and antimicrobial properties, making (2S)-2,3-dihydroamentoflavone a promising candidate for therapeutic applications.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between (2S)-2,3-dihydroamentoflavone and biological targets. Studies indicate that this compound exhibits selective binding affinity to certain enzymes and receptors, which may underpin its therapeutic effects. For instance, research has shown that (2S)-2,3-dihydroamentoflavone can modulate pathways involving cytochrome P450 enzymes and nuclear hormone receptors, suggesting potential applications in metabolic disorders and endocrine-related diseases.
In vitro studies have demonstrated the anti-proliferative effects of (2S)-2,3-dihydroamentoflavone on various cancer cell lines. The compound has been observed to induce apoptosis through activation of caspase-dependent pathways and inhibition of survival signaling cascades such as the PI3K/Akt pathway. These findings align with broader trends in oncology research, where natural product derivatives are being explored for their ability to selectively target malignant cells while minimizing toxicity to healthy tissues.
The pharmacokinetic profile of (2S)-2,3-dihydroamentoflavone has also been extensively investigated. Unlike many flavonoids that exhibit poor oral bioavailability due to rapid metabolism by gut flora or liver enzymes, (2S)-2,3-dihydroamentoflavone demonstrates improved stability in vivo. This is attributed to its dihydro modification, which enhances metabolic resistance and prolongs circulation time. Such properties make it an attractive scaffold for developing novel drug candidates with enhanced therapeutic efficacy.
Preclinical trials have further highlighted the therapeutic potential of (2S)-2,3-dihydroamentoflavone in models of neurodegenerative diseases. Evidence suggests that this compound can cross the blood-brain barrier and exert neuroprotective effects by mitigating oxidative stress and inhibiting neuroinflammatory responses. These findings are particularly relevant in light of rising global prevalence rates for conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of (2S)-2,3-dihydroamentoflavone represents another area of active research interest. Traditional methods often rely on plant extracts or microbial fermentation processes to obtain flavonoid derivatives; however, modern synthetic approaches have enabled more efficient and scalable production. Chiral resolution techniques combined with catalytic hydrogenation have been employed to isolate the (S)-enantiomer with high purity. These advancements not only streamline production but also ensure consistency in batch-to-batch quality control.
Regulatory considerations play a crucial role in advancing (2S)-2,3-dihydroamentoflavone into clinical development phases. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade material is produced under controlled conditions to meet safety and efficacy standards. Collaborative efforts between academic institutions and industry partners are essential for navigating regulatory hurdles and accelerating the translation of preclinical findings into market-ready therapeutics.
The future directions for research on (2S)-2,3-dihydroamentoflavone include exploring combination therapies with other compounds to enhance therapeutic outcomes. Additionally, investigating its mechanism of action at a molecular level will provide insights into potential off-target effects or adverse reactions. Such studies are critical for optimizing dosing regimens and patient selection criteria in clinical trials.
In conclusion,(2S)-2,3-dihydroamentoflavone (CAS No. 34340-51-7) represents a structurally intriguing flavonoid derivative with multifaceted biological activities and pharmacological promise. Its unique stereochemistry, enhanced solubility,and selective target interactions position it as a valuable candidate for further exploration in drug discovery programs aimed at treating cancers, neurodegenerative diseases,and metabolic disorders.
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